2-(4-Chlorophenyl)-4-methoxypyrimidine
Description
2-(4-Chlorophenyl)-4-methoxypyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a methoxy group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance. This compound serves as a key intermediate in synthesizing complex molecules, such as pyrrolo-thiazolo-pyrimidine hybrids, via reactions with aminopyridine derivatives under reflux conditions in polar aprotic solvents like DMF . Its methoxy and chlorophenyl substituents contribute to electron-donating and electron-withdrawing effects, respectively, influencing reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methoxypyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-6-7-13-11(14-10)8-2-4-9(12)5-3-8/h2-7H,1H3 |
InChI Key |
QLWRMYMKKBEPOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 4,6-Dichloro-5-methoxypyrimidine | 1-(4-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine |
|---|---|---|---|
| Molecular Weight | ~235.7 g/mol | ~195.0 g/mol | ~266.8 g/mol |
| Solubility | Moderate in DMF, low in water | Low in water, high crystallinity | Low in water, soluble in methanol |
| Electron Effects | Mixed (EWG + EDG) | Strongly electron-withdrawing | Electron-deficient thione group |
| Thermal Stability | Stable under reflux | High (m.p. 313–315 K) | Decomposes at >473 K |
Key Research Findings
Synthetic Versatility : The chlorophenyl and methoxy groups in This compound enable regioselective functionalization, as demonstrated in the synthesis of triazole-linked hybrids .
Biological Activity : Dihydro derivatives (e.g., ) show superior antibacterial activity (MIC: 8–16 µg/mL) compared to aromatic pyrimidines, likely due to enhanced membrane permeability.
Crystal Engineering : Halogen bonding in 4,6-Dichloro-5-methoxypyrimidine stabilizes its crystal lattice, offering insights into solid-state drug formulation .
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